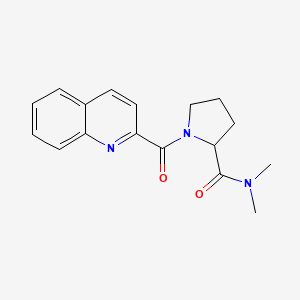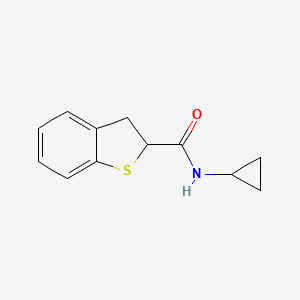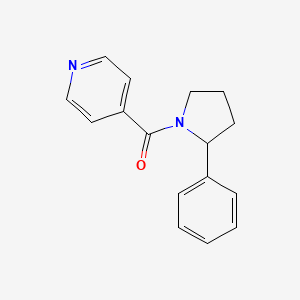![molecular formula C14H19NO2S B7492361 (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MMMP is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Wirkmechanismus
The mechanism of action of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been shown to have minimal toxicity in vitro, indicating that it may be a safe compound for use in various applications. However, more research is needed to determine its toxicity in vivo. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to have good solubility in organic solvents, making it a suitable candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has shown promising results in inhibiting cancer cell growth and reducing inflammation, making it a potential candidate for use in drug discovery. However, its mechanism of action is not fully understood, and more research is needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone research. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in vivo. Another direction is to explore its potential use in material science, where it may be used as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine its mechanism of action and toxicity in vivo to fully understand its potential applications.
Synthesemethoden
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone can be synthesized by reacting 4-(methylsulfanylmethyl)benzaldehyde with 2-methylmorpholine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature, and the product is obtained in high yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation caused by various stimuli. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(2-methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-9-15(7-8-17-11)14(16)13-5-3-12(4-6-13)10-18-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKZURVTIDAJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

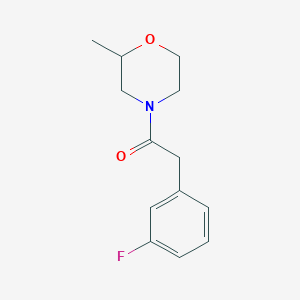
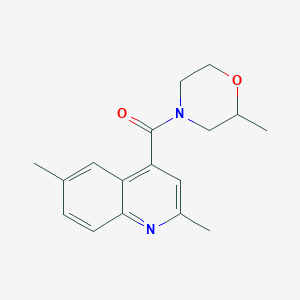
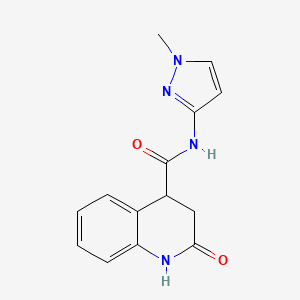

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
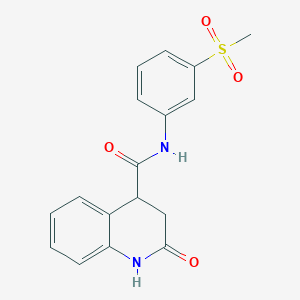
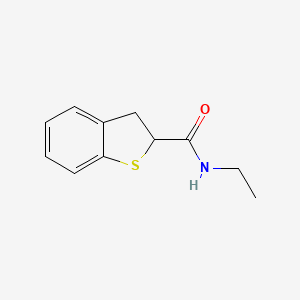
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
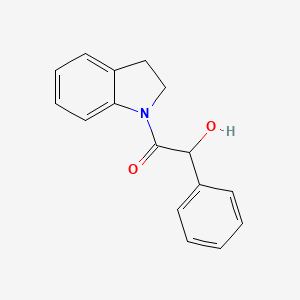
methanone](/img/structure/B7492339.png)
